molecular formula C17H29ClN2O B123312 Etidocaine hydrochloride CAS No. 36637-19-1

Etidocaine hydrochloride

Cat. No.: B123312
CAS No.: 36637-19-1
M. Wt: 312.9 g/mol
InChI Key: LMWQQUMMGGIGJQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Etidocaine hydrochloride, marketed under the name Duranest , is an amide-type local anesthetic . The primary targets of Etidocaine are the sodium ion channels involved in the initiation and conduction of neuronal impulses .

Mode of Action

Etidocaine works by blocking the sodium ion channels, thereby inhibiting the initiation and conduction of neuronal impulses . This blockage prevents the generation and transmission of nerve impulses, leading to a loss of sensation in the area where the drug is applied .

Biochemical Pathways

It is known that the drug works by blocking sodium ion channels, which play a crucial role in nerve impulse transmission . By blocking these channels, Etidocaine disrupts the normal functioning of the nervous system in the local area, leading to a loss of sensation .

Pharmacokinetics

Etidocaine is readily absorbed from parenteral injection sites . It has an onset of action within 2 to 8 minutes and a duration of action of 4.5 to 13 hours . The drug is metabolized in the liver and excreted in the urine . It has a half-life of 1 to 2 hours . Etidocaine crosses the blood-brain barrier and the placenta .

Result of Action

The primary result of Etidocaine’s action is a loss of sensation in the local area where the drug is applied. This is due to the drug’s ability to block the sodium ion channels involved in nerve impulse transmission . This makes Etidocaine an effective local anesthetic for use during surgical procedures, labor, and delivery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of etidocaine hydrochloride involves several key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Etidocaine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can result in different substituted amides .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWQQUMMGGIGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957895
Record name N-(2,6-Dimethylphenyl)-2-[ethyl(propyl)amino]butanimidic acid--hydrogen chloride (1/1)
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Molecular Weight

312.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36637-19-1, 38188-13-5, 38188-14-6
Record name Etidocaine hydrochloride
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Record name Etidocaine hydrochloride, (+)-
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Record name Etidocaine hydrochloride, (-)-
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Record name N-(2,6-Dimethylphenyl)-2-[ethyl(propyl)amino]butanimidic acid--hydrogen chloride (1/1)
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Record name (±)-N-(2,6-dimethylphenyl)-2-(ethylpropylamino)butyramide monohydrochloride
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Record name ETIDOCAINE HYDROCHLORIDE, (-)-
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Record name ETIDOCAINE HYDROCHLORIDE, (+)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name ETIDOCAINE HYDROCHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does etidocaine hydrochloride exert its anesthetic effect?

A1: this compound, like other amide local anesthetics, acts by blocking voltage-gated sodium channels in nerve cells [, , , ]. This prevents the transmission of nerve impulses, leading to a loss of sensation in the area where the drug is applied.

Q2: What is the structural characterization of this compound?

A2: this compound is an amide local anesthetic with the following characteristics:

  • Spectroscopic data: 1H and 13C NMR chemical shift assignments have been determined for both etidocaine and this compound using various NMR techniques, including COSY and 2D heteronuclear experiments []. These data are crucial for understanding the structure and behavior of the molecule in solution.

Q3: Are there different forms of this compound in solution?

A3: Yes, this compound exhibits isomerism. While etidocaine itself has one chiral center, this compound possesses an additional acid-induced chirality at the protonated amine nitrogen. This results in the presence of solvent-dependent diastereomers. In CDCl3 solution, at 20°C and 50.3 MHz, ten out of fourteen magnetically nonequivalent 13C nuclei show doubled peaks due to these diastereomers [].

Q4: What are the key characteristics of this compound's anesthetic profile?

A4: this compound is known for its:

  • Rapid onset of action: Clinical studies have demonstrated that this compound provides a rapid onset of anesthesia [, ].
  • Long duration of action: Compared to other local anesthetics like lidocaine, this compound provides a significantly longer duration of anesthesia, often cited as twice as long [, , , ].
  • Potent anesthetic effect: In clinical settings, this compound has shown a high frequency of achieving successful surgical anesthesia [, ].

Q5: Has this compound been investigated for its ability to reduce postoperative pain?

A5: Yes, the prolonged duration of action of this compound has led to research investigating its potential to minimize postoperative pain. Studies have explored its use in oral surgery, where its extended anesthetic effect has been suggested to reduce the need for postoperative analgesics [, ].

Q6: How does the addition of adrenaline affect the action of this compound?

A6: Adding adrenaline (epinephrine) to this compound for extradural anesthesia has been shown to:

  • Accelerate onset: Adrenaline significantly shortens the onset time for both sensory and motor block, particularly the spread of analgesia from the injection site [].
  • Increase cardiac stimulation: this compound combined with adrenaline can lead to increased cardiac stimulation and a decrease in total peripheral resistance, particularly in the initial period following administration [].

Q7: Are there documented cases of hypersensitivity to amide anesthetics like this compound?

A7: Yes, although rare, delayed-type hypersensitivity reactions to amide anesthetics, including this compound, have been reported []. It is crucial for healthcare professionals to be aware of potential allergic reactions and have strategies for managing such cases.

Q8: Have there been studies on the use of this compound during pregnancy?

A8: Yes, research has been conducted on the disposition and placental transfer of etidocaine in pregnancy []. This type of research is crucial for understanding the safety profile of drugs used in specific populations.

Q9: Are there any known polymorphisms of this compound?

A9: Research has investigated the polymorphism of this compound []. Understanding the different polymorphic forms of a drug is important for pharmaceutical development, as these forms can impact the drug's stability, solubility, and ultimately its efficacy.

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